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Introduction

The intricate structures of natural products have long provided a fertile ground for the discovery
of novel therapeutic agents. Halichondrin B, a complex polyether macrolide isolated from the
marine sponge Halichondria okadai, demonstrated potent anticancer activity in early preclinical
models.[1][2] However, its extremely limited availability from natural sources posed a significant
barrier to clinical development.[3][4] This challenge spurred a landmark collaboration between
researchers at Harvard University and the pharmaceutical company Eisai, culminating in the
first total synthesis of halichondrin B and the subsequent discovery of E7130, a structurally
simplified yet potent synthetic analogue.[1][5][6] This achievement not only solved the supply
issue but also paved the way for comprehensive preclinical and clinical evaluation.[3][4][7]
E7130, a C52-halichondrin-B amine, emerged as a promising drug candidate, possessing a
dual mechanism of action that distinguishes it from other microtubule-targeting agents.[4][3][9]
This document provides an in-depth technical guide to the discovery, mechanism of action, and
preclinical evaluation of E7130.

Core Mechanism of Action

E7130 exerts its anticancer effects through a dual mechanism: direct inhibition of cancer cell
proliferation via microtubule disruption and modulation of the tumor microenvironment (TME).
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e Microtubule Dynamics Inhibition: E7130 binds to the vinca domain of tubulin, which inhibits
tubulin polymerization and the assembly of microtubules.[10] This disruption of microtubule
dynamics leads to mitotic spindle assembly failure, inducing cell cycle arrest at the G2/M
phase and subsequent apoptosis of cancer cells.[10]

e Tumor Microenvironment (TME) Amelioration: A unique characteristic of E7130 is its ability to
remodel the TME at pharmacologically relevant concentrations.[8][9]

o Suppression of Cancer-Associated Fibroblasts (CAFs): E7130 reduces the number of
alpha-smooth muscle actin (a-SMA)-positive CAFs.[4][8][11] This is achieved by inhibiting
the TGF-B-induced transdifferentiation of fibroblasts into myofibroblasts. The mechanism
involves the disruption of the microtubule network, which is crucial for the activation of the
PISK/AKT/mTOR signaling pathway downstream of TGF-3.[8][11]

o Tumor Vasculature Remodeling: E7130 treatment increases the density of intratumoral
CD31-positive endothelial cells, promoting the normalization of tumor vasculature.[4][11]
This vascular remodeling can enhance the delivery and efficacy of co-administered
anticancer drugs.[9][11]

Signaling Pathway Modulation in Fibroblasts

The diagram below illustrates the proposed signaling pathway through which E7130 inhibits the
activation of cancer-associated fibroblasts.
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Caption: E7130 inhibits TGF-B-induced CAF activation via microtubule disruption.
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Quantitative Preclinical and Clinical Data

The efficacy of E7130 has been quantified in numerous preclinical models and an initial clinical

study. The data are summarized below.

Table 1: In Vi _oroliferati ity of E713C

Cell Line Cancer Type ICs0 (M) Citation

KPL-4 Breast Cancer 0.01-0.1 [11]

Head and Neck
0SsC-19 Squamous Cell 0.01-0.1 [11]

Carcinoma

Head and Neck
FaDu Squamous Cell 0.01-0.1 [11]

Carcinoma

Head and Neck
HSC-2 Squamous Cell 0.01-0.1 [11]

Carcinoma

Table 2: In Vivo Efficacy of E7130 in Xenograft Models
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Model Cancer Type

Dosage &
Administration

Key Findings Citations

Head and Neck
HSC-2 Xenograft  Squamous Cell

Carcinoma

45-180 pg/kg, i.v.

Increased
microvessel
density (MVD),
inhibited tumor
growth,
increased
survival with

Cetuximab.

Head and Neck
FaDu Xenograft Squamous Cell

Carcinoma

45-180 pg/kg, i.v.

Reduced a-SMA-
positive CAFs,
modulated

. [11]
fibroblast

phenotypes with

Cetuximab.

Early T-Cell
Precursor ALL

ETP-ALL PDX

0.09 mg/kg, i.v.
(weekly x 3)

Significantly
delayed disease
progression in
6/6 PDXs; 2/6

objective

[12]

responses.

Early T-Cell

Precursor ALL

ETP-ALL PDX

0.135 mg/kg, i.v.
(weekly x 3)

Significantly

delayed disease
progression in

5/5 evaluable [12]
PDXs; 4/5

objective

responses.

Table 3: Phase | Clinical Trial Results (NCT03444701)
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Parameter Value Citation
Patient Population Advanced Solid Tumors [13]
Dosing Regimen 1 (Q3W) Day 1 of a 21-day cycle [13]
MTD for Regimen 1 480 pg/m2 [13]
Dosing Regimen 2 (Q2W) Days 1 and 15 of a 28-day [13]
cycle
MTD for Regimen 2 300 pg/m2 [13]
Most Common TEAE Leukopenia (78.6%) [13]

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon scientific findings. Below

are representative protocols for key experiments used in the evaluation of E7130.

In Vitro Tubulin Polymerization Assay

This assay measures the direct effect of a compound on the polymerization of purified tubulin in
a cell-free system.[9][14][15]

Objective: To determine if E7130 inhibits the assembly of microtubules from tubulin monomers.
Materials:

 Purified tubulin protein (>99% pure)

G-PEM buffer (80 mM PIPES pH 6.9, 0.5 mM EGTA, 2.0 mM MgClz, 1.0 mM GTP)

Glycerol

E7130 stock solution (in DMSO)

Positive controls: Paclitaxel (promoter), Colchicine (inhibitor)

Vehicle control: DMSO

© 2025 BenchChem. All rights reserved. 6/13 Tech Support


https://pubmed.ncbi.nlm.nih.gov/37080942/
https://pubmed.ncbi.nlm.nih.gov/37080942/
https://pubmed.ncbi.nlm.nih.gov/37080942/
https://pubmed.ncbi.nlm.nih.gov/37080942/
https://pubmed.ncbi.nlm.nih.gov/37080942/
https://pubmed.ncbi.nlm.nih.gov/37080942/
https://www.benchchem.com/product/b14018519?utm_src=pdf-body
https://www.researchgate.net/publication/345213374_Abstract_4179_E7130_derived_from_total_synthesis_of_halichondrin_as_a_novel_tumor-microenvironment_ameliorator
https://pmc.ncbi.nlm.nih.gov/articles/PMC12365163/
https://jgo.amegroups.org/article/view/81556/html
https://www.benchchem.com/product/b14018519?utm_src=pdf-body
https://www.benchchem.com/product/b14018519?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b14018519?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

o Temperature-controlled microplate reader capable of reading absorbance at 340 nm
e Pre-warmed 96-well plates

Procedure:

Prepare a tubulin solution (e.g., 1-3 mg/mL) in G-PEM buffer containing glycerol. Keep on ice
to prevent spontaneous polymerization.

o Prepare serial dilutions of E7130 in G-PEM buffer. Also prepare solutions for positive and
vehicle controls.

e In a pre-warmed 96-well plate (37°C), add the test compounds (E7130 dilutions), controls, or
vehicle to respective wells.

 To initiate the polymerization reaction, add the cold tubulin solution to each well.
» Immediately place the plate in the microplate reader pre-set to 37°C.

e Measure the absorbance at 340 nm every 60 seconds for 60-90 minutes. The increase in
absorbance corresponds to the extent of tubulin polymerization.

o Plot absorbance (OD 340 nm) versus time to generate polymerization curves. Compare the
curves from E7130-treated wells to the controls to determine its inhibitory effect.

Cell Proliferation [ Viability Assay

This assay quantifies the effect of E7130 on the proliferation and viability of cancer cell lines.
[16][17]

Objective: To determine the ICso (half-maximal inhibitory concentration) of E7130 in various
cancer cell lines.

Materials:
e Cancer cell lines of interest (e.g., FaDu, HSC-2)

o Complete culture medium
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e E7130 stock solution (in DMSO)
o 96-well cell culture plates

o MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar viability
reagent (e.g., XTT, WST-1).

e Solubilization buffer (e.g., DMSO or acidified isopropanol)
e Microplate reader for absorbance measurement
Procedure:

e Seed cells in a 96-well plate at a predetermined density (e.g., 2,000-5,000 cells/well) and
allow them to adhere overnight in a 37°C, 5% CO: incubator.

e Prepare a serial dilution of E7130 in complete culture medium.

» Remove the old medium from the wells and add 100 pL of the medium containing the various
concentrations of E7130. Include wells with vehicle (DMSO) as a negative control and wells
with no cells as a background control.

e Incubate the plate for a specified period (e.g., 72 hours).[18]

 After incubation, add 10 pL of MTT reagent (5 mg/mL in PBS) to each well and incubate for
an additional 2-4 hours, allowing viable cells to convert MTT to formazan crystals.

o Carefully remove the medium and add 100 pL of solubilization buffer to each well to dissolve
the formazan crystals.

o Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate
reader.

o Calculate the percentage of cell viability for each concentration relative to the vehicle control.
Plot the viability percentage against the log of E7130 concentration and use a non-linear
regression model to determine the I1Cso value.

In Vivo Xenograft Efficacy Study
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This protocol outlines a typical workflow for assessing the antitumor activity of E7130 in a
mouse model bearing human tumor xenografts.[11][12]

Objective: To evaluate the in vivo antitumor efficacy, tolerability, and pharmacodynamic effects
of E7130.

Materials:

Immunodeficient mice (e.g., BALB/c nude or NSG mice)

e Human cancer cells (e.g., HSC-2, FaDu)

» Matrigel (optional, for subcutaneous injection)

o E7130 formulation for intravenous (i.v.) injection

¢ Vehicle control solution

 Calipers for tumor measurement

e Anesthesia, surgical tools, and tissue collection supplies

Procedure Workflow:

© 2025 BenchChem. All rights reserved. 9/13 Tech Support


https://www.benchchem.com/product/b14018519?utm_src=pdf-body
https://www.medchemexpress.com/e7130.html
https://preclinicalpivot.org/wp-content/uploads/2023/06/pptc_2019_1801_e7130.pdf
https://www.benchchem.com/product/b14018519?utm_src=pdf-body
https://www.benchchem.com/product/b14018519?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b14018519?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Phase 1: Tumor Implantation
- Inoculate cancer cells (e.g., s.c.)
into immunodeficient mice.
- Allow tumors to grow to a palpable size
(e.g., 100-200 mma3).

:

Phase 2: Grouping & Treatment
- Randomize mice into treatment groups
(Vehicle, E7130 low dose, E7130 high dose).
- Administer treatment (e.g., i.v.)
according to schedule (e.g., weekly).

:

Phase 3: Monitoring
- Measure tumor volume with calipers
(2-3 times per week).
- Monitor body weight and general health
as toxicity indicators.

:

Phase 4: Endpoint & Analysis
- Euthanize mice when tumors reach
predefined endpoint or at study conclusion.
- Collect tumors and tissues for analysis
(IHC for a-SMA, CD31, etc.).

:

Data Interpretation
- Plot mean tumor volume vs. time.
- Calculate Tumor Growth Inhibition (TGI).
- Analyze biomarker expression.

Click to download full resolution via product page

Caption: General workflow for an in vivo xenograft efficacy study.

Detailed Steps:
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o Tumor Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 1-5 X
106 cells) into the flank of each mouse.

e Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a mean
volume of approximately 100-200 mm3, randomize the mice into different treatment cohorts
(e.g., vehicle control, E7130 at 45 ug/kg, E7130 at 180 ug/kg).

o Treatment Administration: Administer E7130 or vehicle via intravenous injection according to
the planned schedule (e.g., once weekly for 3 weeks).[12]

o Efficacy and Tolerability Monitoring: Measure tumor dimensions with calipers 2-3 times per
week and calculate tumor volume (Volume = 0.5 x Length x Width2). Monitor mouse body
weight and clinical signs to assess toxicity.

o Endpoint and Tissue Collection: The study may be terminated when tumors in the control
group reach a specific size, or after a fixed duration. At the endpoint, collect tumors and
other organs for pharmacodynamic analysis, such as immunohistochemistry (IHC) for a-SMA
and CD31 to assess TME modulation.[8][9]

Conclusion

The discovery and development of E7130 represent a triumph of synthetic chemistry
addressing a critical supply bottleneck for a promising class of natural products.[4][6] Its
characterization has revealed a novel, dual-acting anticancer agent that not only targets
microtubule dynamics in tumor cells but also favorably modulates the tumor microenvironment
by suppressing CAFs and remodeling vasculature.[8][11] The quantitative data from preclinical
models demonstrate potent activity at low concentrations, and early clinical data have
established a manageable safety profile and recommended doses for further investigation.[12]
[13] E7130 stands as a compelling candidate for continued development, both as a
monotherapy and in combination with other oncology drugs, including immunotherapies, where
its TME-ameliorating effects may prove particularly beneficial.[1]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

© 2025 BenchChem. All rights reserved. 11/13 Tech Support


https://www.benchchem.com/product/b14018519?utm_src=pdf-body
https://www.benchchem.com/product/b14018519?utm_src=pdf-body
https://www.benchchem.com/product/b14018519?utm_src=pdf-body
https://preclinicalpivot.org/wp-content/uploads/2023/06/pptc_2019_1801_e7130.pdf
https://aacrjournals.org/cancerres/article/80/16_Supplement/4183/643019/Abstract-4183-Mechanism-of-action-analysis-of-anti
https://www.researchgate.net/publication/345213374_Abstract_4179_E7130_derived_from_total_synthesis_of_halichondrin_as_a_novel_tumor-microenvironment_ameliorator
https://www.benchchem.com/product/b14018519?utm_src=pdf-body
https://www.eisai.com/news/2019/pdf/enews201943pdf.pdf
https://pubs.acs.org/doi/10.1021/acs.orglett.3c03663
https://aacrjournals.org/cancerres/article/80/16_Supplement/4183/643019/Abstract-4183-Mechanism-of-action-analysis-of-anti
https://www.medchemexpress.com/e7130.html
https://preclinicalpivot.org/wp-content/uploads/2023/06/pptc_2019_1801_e7130.pdf
https://pubmed.ncbi.nlm.nih.gov/37080942/
https://www.benchchem.com/product/b14018519?utm_src=pdf-body
https://www.pharmaceutical-technology.com/features/cancer-drug-discovery-halichondrin/
https://www.benchchem.com/product/b14018519?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b14018519?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

References

1. Cancer drug discovery: unravelling the mysteries of halichondrin [pharmaceutical-
technology.com]

2. Celebrating E7130: pushing the limits of complex drug synthesis | LGC Standards
[lgcstandards.com]

3. Gram-Scale Synthesis of Anticancer Drug Candidate E7130 to Supply Clinical Trials
[jstage.jst.go.jp]

4. eisai.com [eisai.com]

5. Ten-Gram-Scale Total Synthesis of the Anticancer Drug Candidate E7130 to Supply
Clinical Trials - PubMed [pubmed.ncbi.nlm.nih.gov]

6. pubs.acs.org [pubs.acs.org]

7. TOTAL SYNTHESIS AND NONCLINICAL STUDY RESULTS OF ANOVEL ANTICANCER
DRUG CANDIDATE E7130 DERIVED FROM TOTAL SYNTHESIS OF HALICHONDRIN
FOUND IN JOINT RESEARCH BETWEEN EISAI AND HARVARD UNIVERSITY

Ltd. [eisai.com]

8. aacrjournals.org [aacrjournals.org]

9. researchgate.net [researchgate.net]

10. Facebook [cancer.gov]

11. medchemexpress.com [medchemexpress.com]
12. preclinicalpivot.org [preclinicalpivot.org]

13. First-in-human study of E7130 (a tumor microenvironment-ameliorating microtubule
inhibitor) in patients with advanced solid tumors: Primary results of the dose-escalation part -
PubMed [pubmed.ncbi.nim.nih.gov]

14. Discovery of a novel potent tubulin inhibitor through virtual screening and target
validation for cancer chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]

15. Identification of acetylshikonin as a novel tubulin polymerization inhibitor with antitumor
activity in human hepatocellular carcinoma cells - Hu - Journal of Gastrointestinal Oncology
[jgo.amegroups.org]

16. Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery
[sciltp.com]

17. scispace.com [scispace.com]

© 2025 BenchChem. All rights reserved. 12 /13 Tech Support


https://www.pharmaceutical-technology.com/features/cancer-drug-discovery-halichondrin/
https://www.pharmaceutical-technology.com/features/cancer-drug-discovery-halichondrin/
https://www.lgcstandards.com/US/en/Resources/Articles/research-cancer-E7130
https://www.lgcstandards.com/US/en/Resources/Articles/research-cancer-E7130
https://www.jstage.jst.go.jp/article/medchem/33/3/33_132/_article/-char/en
https://www.jstage.jst.go.jp/article/medchem/33/3/33_132/_article/-char/en
https://www.eisai.com/news/2019/pdf/enews201943pdf.pdf
https://pubmed.ncbi.nlm.nih.gov/38252895/
https://pubmed.ncbi.nlm.nih.gov/38252895/
https://pubs.acs.org/doi/10.1021/acs.orglett.3c03663
https://www.eisai.com/news/2019/news201943.html
https://www.eisai.com/news/2019/news201943.html
https://www.eisai.com/news/2019/news201943.html
https://www.eisai.com/news/2019/news201943.html
https://www.eisai.com/news/2019/news201943.html
https://aacrjournals.org/cancerres/article/80/16_Supplement/4183/643019/Abstract-4183-Mechanism-of-action-analysis-of-anti
https://www.researchgate.net/publication/345213374_Abstract_4179_E7130_derived_from_total_synthesis_of_halichondrin_as_a_novel_tumor-microenvironment_ameliorator
https://www.cancer.gov/publications/dictionaries/cancer-drug/def/halichondrin-analogue-e7130
https://www.medchemexpress.com/e7130.html
https://preclinicalpivot.org/wp-content/uploads/2023/06/pptc_2019_1801_e7130.pdf
https://pubmed.ncbi.nlm.nih.gov/37080942/
https://pubmed.ncbi.nlm.nih.gov/37080942/
https://pubmed.ncbi.nlm.nih.gov/37080942/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12365163/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12365163/
https://jgo.amegroups.org/article/view/81556/html
https://jgo.amegroups.org/article/view/81556/html
https://jgo.amegroups.org/article/view/81556/html
https://www.sciltp.com/journals/ijddp/articles/2504000416
https://www.sciltp.com/journals/ijddp/articles/2504000416
https://scispace.com/pdf/cell-proliferation-and-cytotoxicity-assays-2exygh92bl.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b14018519?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Foundational & Exploratory

Check Availability & Pricing

o 18. researchgate.net [researchgate.net]

 To cite this document: BenchChem. [E7130 Halichondrin B Analogue: A Technical Overview
of Its Discovery and Mechanism]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b14018519#e7130-halichondrin-b-analogue-
discovery]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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